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The accurate and rapid analysis of butter composition is critical for quality control, process

optimization, and regulatory compliance in the food and dairy industries. While traditional wet

chemistry methods have long been the standard, Near-Infrared (NIR) spectroscopy has

emerged as a powerful, non-destructive alternative. This guide provides an objective

comparison of NIR spectroscopy with established reference methods for the analysis of key

butter constituents—fat, moisture, and protein—supported by experimental data and detailed

protocols.

Performance Comparison: NIR Spectroscopy vs.
Reference Methods
NIR spectroscopy offers a compelling alternative to time-consuming and labor-intensive

reference methods. The following table summarizes the performance of NIR spectroscopy in

predicting the fat, moisture, and solids-non-fat (which includes protein) content of butter, as

demonstrated in a key validation study.
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Analyte Reference Method
NIR Performance
(Validation Set)

Fat Ether Extraction (Soxhlet)
R² = 0.72, Standard Error of

Validation = 0.377%[1]

Moisture Oven Drying
R² = 0.83, Standard Error of

Validation = 0.255%[1]

Solids-Non-Fat (incl. Protein) Calculation
R² = 0.94, Standard Error of

Validation = 0.071%[1]

R² (Coefficient of Determination) indicates the proportion of the variance in the dependent

variable that is predictable from the independent variable(s). A value closer to 1 indicates a

better model fit. Standard Error of Validation (or Prediction) indicates the average deviation of

the predicted values from the actual values in the validation set.

Experimental Workflow for NIR Validation
The following diagram illustrates a typical workflow for validating an NIR spectroscopic method

for butter composition analysis against a reference method.
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Caption: Experimental workflow for NIR method validation.
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Near-Infrared (NIR) Spectroscopy Protocol (Generalized)
This protocol provides a general framework for the analysis of butter using NIR spectroscopy.

Specific parameters may need to be optimized based on the instrument and butter type.

Sample Preparation:

Temper butter samples to a consistent temperature (e.g., 25°C) to ensure uniform fat

crystallization.

Homogenize the sample to ensure a representative measurement.

Spectra Acquisition:

Place the prepared butter sample in the spectrometer's sample holder (e.g., a petri dish or

a specific sample cup).

Collect the NIR spectra in reflectance or transflectance mode over a defined wavelength

range (e.g., 400-2500 nm).

Average multiple scans for each sample to improve the signal-to-noise ratio.

Calibration and Model Development:

Analyze a large and representative set of butter samples using both the NIR spectrometer

and the reference methods for fat, moisture, and protein.

Pre-process the spectral data to reduce variability not related to chemical composition

(e.g., using Multiplicative Scatter Correction or Standard Normal Variate).

Develop a multivariate calibration model, such as Partial Least Squares (PLS) regression,

to correlate the spectral data with the reference values.

Validation:

Validate the calibration model using an independent set of samples (external validation) or

through cross-validation techniques.
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Evaluate the model's predictive performance by calculating statistics such as the

coefficient of determination (R²) and the root mean square error of prediction (RMSEP).

Reference Method Protocols
1. Fat Content Determination (Gerber Method)

The Gerber method is a historical and widely used chemical test for determining the fat content

in dairy products.[2]

Principle: Sulfuric acid is used to dissolve the protein matrix surrounding the fat globules.

Amyl alcohol is added to facilitate the separation of fat, which is then quantified

volumetrically after centrifugation.[2][3]

Procedure:[3][4][5]

Pipette 10 ml of sulfuric acid (specific gravity 1.807-1.812 g/ml) into a butyrometer.[3][4][5]

Carefully add 10.75 ml of the melted and mixed butter sample.

Add 1 ml of amyl alcohol.[3][4][5]

Stopper the butyrometer and shake until the curd is completely dissolved.

Place the butyrometer in a water bath at 65°C for 5 minutes.[3]

Centrifuge for 4-5 minutes at 1100 rpm.[5]

Return the butyrometer to the 65°C water bath for 5 minutes.[3]

Read the fat percentage directly from the butyrometer scale.

2. Moisture Content Determination (Oven Drying Method)

This gravimetric method determines the moisture content by measuring the weight loss of a

sample after drying.

Principle: Water is evaporated from the sample by heating in an oven at a specified

temperature until a constant weight is achieved. The weight difference before and after
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drying represents the moisture content.

Procedure:[6][7]

Pre-dry a clean, empty moisture dish and lid in an oven at 102 ± 2°C and then cool in a

desiccator.

Weigh the dish and lid to the nearest 0.1 mg.

Add 3-5 g of the prepared butter sample to the dish and weigh again.

Place the dish with the sample (lid alongside) in an oven maintained at 102 ± 2°C for a

specified time (e.g., 1 hour).

Transfer the dish and lid to a desiccator to cool to room temperature.

Weigh the cooled dish with the dried sample.

Repeat the drying, cooling, and weighing steps until the difference between consecutive

weighings is not more than 0.1 mg.

Calculate the moisture content as the percentage of weight loss.

3. Protein Content Determination (Kjeldahl Method)

The Kjeldahl method is the internationally recognized reference method for determining the

nitrogen content, and by extension, the protein content in food samples.[8][9]

Principle: The sample is digested with concentrated sulfuric acid in the presence of a

catalyst, converting the organic nitrogen to ammonium sulfate. The ammonium is then

liberated as ammonia gas by adding a strong base, distilled, and collected in a standard acid

solution. The amount of ammonia is determined by titration, and the protein content is

calculated using a conversion factor (typically 6.38 for dairy products).

Procedure:[9]

Digestion:
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Weigh an appropriate amount of the butter sample into a Kjeldahl flask.

Add a catalyst (e.g., copper sulfate and potassium sulfate mixture) and concentrated

sulfuric acid.

Heat the mixture until the solution becomes clear.

Distillation:

Allow the digested sample to cool and dilute with water.

Add a concentrated sodium hydroxide solution to neutralize the acid and release

ammonia.

Immediately connect the flask to a distillation apparatus and distill the ammonia into a

receiving flask containing a known amount of standard acid (e.g., boric acid or sulfuric

acid).

Titration:

Titrate the contents of the receiving flask with a standard solution of sodium hydroxide

or hydrochloric acid to determine the amount of ammonia collected.

Calculation:

Calculate the percentage of nitrogen in the sample and multiply by the appropriate

conversion factor to obtain the crude protein content.

Conclusion
NIR spectroscopy presents a rapid, non-destructive, and cost-effective method for the routine

analysis of butter composition.[10] Validation studies demonstrate good correlation with

traditional reference methods for key parameters like fat and moisture. While reference

methods such as Gerber, oven drying, and Kjeldahl remain the gold standard for accuracy and

are essential for calibration, NIR spectroscopy offers significant advantages for process control

and high-throughput screening in a modern laboratory setting. The choice of method will

ultimately depend on the specific analytical requirements, desired sample throughput, and

available resources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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